2-Methyl-6-Phenylanilin

Übersicht

Beschreibung

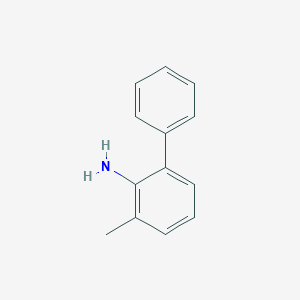

3-Methyl-[1,1'-biphenyl]-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methyl group and a phenyl group attached to the aniline structure

Wissenschaftliche Forschungsanwendungen

3-Methyl-[1,1'-biphenyl]-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyl-[1,1'-biphenyl]-2-amine can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 2-methyl-6-phenylbenzene followed by reduction can yield 3-Methyl-[1,1'-biphenyl]-2-amine . Another method involves the direct amination of phenols using nickel-based perovskite catalysts under mild conditions .

Industrial Production Methods

Industrial production of 3-Methyl-[1,1'-biphenyl]-2-amine often relies on the reduction of nitroarenes due to its efficiency and scalability. The process typically involves the use of reducing agents such as iron, zinc, or tin in acidic aqueous solutions . This method is favored for its cost-effectiveness and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-[1,1'-biphenyl]-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 3-Methyl-[1,1'-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aniline: The parent compound of aromatic amines, used widely in the chemical industry.

2-Methylaniline: Similar structure but lacks the phenyl group, leading to different chemical properties.

6-Phenylaniline: Similar structure but lacks the methyl group, affecting its reactivity and applications.

Uniqueness

3-Methyl-[1,1'-biphenyl]-2-amine is unique due to the presence of both a methyl and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Biologische Aktivität

Introduction

3-Methyl-[1,1'-biphenyl]-2-amine, a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and case studies.

Chemical Structure and Properties

3-Methyl-[1,1'-biphenyl]-2-amine features a biphenyl core with a methyl group at the 3-position and an amine group at the 2-position of one of the phenyl rings. This structural arrangement contributes to its biological activity by influencing its interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of biphenyl compounds exhibit significant anticancer properties. Specifically, 3-Methyl-[1,1'-biphenyl]-2-amine has been implicated in various cancer cell lines:

- Cell Lines Tested : HCT-116 (colon cancer) and MCF-7 (breast cancer).

- Mechanism : The compound's activity is believed to be mediated through apoptosis induction and cell cycle arrest.

Case Study Findings

A detailed investigation into the anticancer activity of related biphenyl compounds revealed promising results:

- IC50 Values : Several derivatives exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines. For instance:

- Compound A: IC50 = 1.9 µg/mL (HCT-116)

- Compound B: IC50 = 2.3 µg/mL (MCF-7)

These findings suggest that modifications to the biphenyl structure can enhance anticancer efficacy.

Additional Biological Activities

Beyond anticancer properties, biphenyl derivatives have shown other biological activities:

- Anti-inflammatory Effects : Some studies indicate that biphenyl compounds can reduce inflammation markers.

- Antibacterial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains.

The biological activity of 3-Methyl-[1,1'-biphenyl]-2-amine is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at critical checkpoints.

Synthesis Methods

The synthesis of 3-Methyl-[1,1'-biphenyl]-2-amine typically involves:

- Starting Materials : Biphenyl derivatives.

- Reagents : Methylating agents and amines.

- Methods : Common synthetic routes include nucleophilic substitution and coupling reactions.

Example Synthesis Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Biphenyl + Methyl iodide | Base, reflux | 3-Methylbiphenyl |

| 2 | 3-Methylbiphenyl + Amine | Acid catalyst | 3-Methyl-[1,1'-biphenyl]-2-amine |

Eigenschaften

IUPAC Name |

2-methyl-6-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRUIXLRNRHYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345261 | |

| Record name | 2-amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14294-33-8 | |

| Record name | 2-amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.